molecular formula C5H12N2S B1194344 1,1-Diethylthiourea CAS No. 7204-46-8

1,1-Diethylthiourea

Cat. No.: B1194344
CAS No.: 7204-46-8
M. Wt: 132.23 g/mol
InChI Key: CNLHIRFQKMVKPX-UHFFFAOYSA-N
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Description

1,1-Diethylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2S and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520477. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Rubber Industry Application : 1,1-Diethylthiourea is mainly used as an accelerator in the vulcanization process for several types of rubber, including neoprene. This application has been linked to cases of allergic contact dermatitis caused by diethylthiourea in neoprene products such as wet suits, sports equipment, gloves, shoes, and orthopaedic joint braces (Bregnhøj & Sommerlund, 2017).

  • Chemical Synthesis : Efficient synthesis of 1-(4′-methylbenzoyl)-3,3-diethylthiourea has been demonstrated under microwave irradiation using potassium fluoride on alumina. This method offers improved yields compared to classical methods (Marquez et al., 2000).

  • Electrodeposition in Electronics : this compound has been identified as an effective accelerator for microvia filling via copper electrodeposition, crucial for high-density interconnections in printed circuit boards. The addition of diethylthiourea enhances the bottom-up filling in electroplating baths (Ma & Wang, 2014).

  • Copper Electroplating Process : Research on copper gap-filling in micro electroplating processes has demonstrated that N,N'-diethylthiourea can effectively improve the copper ion filling ability for micro-trenches, optimizing the electroplating layer (Yong-shun, 2008).

  • Carcinogenicity Studies : A bioassay for the carcinogenicity of N,N'-diethylthiourea conducted using rats and mice revealed that it was carcinogenic to Fischer 344 rats, causing follicular-cell carcinomas of the thyroid. However, there was no evidence of carcinogenicity in B6C3F1 mice (National Cancer Institute carcinogenesis technical report series, 1979).

Safety and Hazards

  • Avoidance : Patients with diethylthiourea allergy should avoid contact with neoprene rubber products .

Mechanism of Action

Target of Action

1,1-Diethylthiourea, like other thioureas, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, which is responsible for the production of thyroxine . Thyroxine is a crucial hormone that plays a significant role in metabolism, growth, and development.

Mode of Action

The compound interacts with its target by acting as an antioxidant . It inhibits the peroxidase enzyme in the thyroid gland, thereby reducing the production of thyroxine . This inhibition leads to a decrease in thyroid hormone synthesis, causing an increased pituitary secretion of thyrotropic hormone, which can lead to hyperplasia of the thyroid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the peroxidase enzyme, this compound disrupts the normal synthesis of thyroid hormones, leading to a decrease in the levels of these hormones in the body .

Pharmacokinetics

After oral administration to humans and animals, this compound is practically completely absorbed and is excreted largely unchanged via the kidneys . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Result of Action

The primary result of this compound’s action is a decrease in the production of thyroid hormones, which can lead to symptoms of hypothyroidism . These may include fatigue, weight gain, cold intolerance, and depression. Long-term exposure can lead to goiter and potential tumor formation in the thyroid gland .

Action Environment

This compound is used mainly in the rubber industry as an accelerator for the vulcanization of several types of rubber with reactive cross-linking sites, including polychloroprene (neoprene), ethylene–propylene–diene and chlorobutyl rubber . The suggested concentration ranges from 0.5 to 1.0 %

Biochemical Analysis

Biochemical Properties

1,1-Diethylthiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. For instance, this compound has been shown to inhibit catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen . This inhibition can lead to increased levels of hydrogen peroxide, which can cause oxidative damage to cells. Additionally, this compound can interact with proteins involved in metal ion transport, affecting their function and stability .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to altered cellular metabolism and function. Additionally, this compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and increasing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their activity. For instance, this compound can inhibit the activity of catalase by binding to its heme group, preventing the decomposition of hydrogen peroxide . This inhibition can lead to increased oxidative stress and cellular damage. Additionally, this compound can interact with metal ions, forming complexes that can disrupt metal ion homeostasis and affect the function of metal-dependent enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, apoptosis, and organ damage . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage considerations in its use .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and metal ion homeostasis. It can interact with enzymes involved in the detoxification of reactive oxygen species, such as catalase and superoxide dismutase . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization can influence its activity and function. For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, it can localize to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

1,1-diethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLHIRFQKMVKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870449
Record name N,N-Diethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7204-46-8
Record name N,N-Diethylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7204-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520477
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Record name N,N-diethylthiourea
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Record name N,N-DIETHYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 1,1-Diethylthiourea?

A: this compound can be synthesized by reacting this compound with 4-methylbenzoic acid under microwave irradiation. This method uses potassium fluoride on alumina as a catalyst and N,N-dimethylformamide as a solvent. [, ] This approach offers improved yields compared to traditional methods. []

Q2: How does this compound behave in reactions with organometallic reagents?

A: Research indicates that this compound can undergo interesting transformations with organophosphorus reagents. For instance, when reacted with lithium diphenylphosphide, a cyclization reaction occurs. This process involves the desulfurization of the thiourea moiety and a sulfur transfer from carbon to phosphorus, ultimately forming a phosphorus-functionalized isoindole derivative. []

Q3: Can this compound act as a ligand in coordination chemistry?

A: Yes, this compound demonstrates versatility as a ligand. It can act as a monodentate ligand by coordinating through its sulfur atom, as observed in complexes with copper(I). [] Interestingly, in some reactions with metal precursors, this compound can be generated in situ via C=N bond cleavage of a more complex thiourea-based ligand. []

Q4: Are there other examples of this compound acting as a building block for ligands?

A: Absolutely. One example involves incorporating this compound into a larger structure containing a diphenylphosphinothioyl group. This type of ligand can bind to metals like nickel(II), palladium(II), and cobalt(II) in a bidentate fashion, forming square planar and tetrahedral complexes. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Characterization of this compound derivatives often involves a combination of techniques. These include infrared spectroscopy (IR), UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), electrospray ionization mass spectrometry (ESI-MS), and elemental analysis. [] For structural elucidation, X-ray crystallography is particularly valuable, as it provides detailed insights into the three-dimensional arrangement of atoms within the molecule. [, ]

Q6: Has computational chemistry been used to study this compound and its complexes?

A: Yes, density functional theory (DFT) calculations have been performed on complexes containing this compound as a ligand. These computations provide valuable information about the electronic structure of the compounds, complementing experimental data obtained from techniques like X-ray crystallography. [] Such computational studies contribute to a deeper understanding of the properties and behavior of these compounds.

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